molecular formula C7H4N2OS B1288041 1,2,3-Benzothiadiazole-5-carboxaldehyde CAS No. 394223-15-5

1,2,3-Benzothiadiazole-5-carboxaldehyde

Cat. No.: B1288041
CAS No.: 394223-15-5
M. Wt: 164.19 g/mol
InChI Key: BWKIBIZZLRPKFY-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-5-carboxaldehyde is a chemical compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, characterized by the presence of a carboxaldehyde group at the 5-position of the benzothiadiazole ring.

Scientific Research Applications

1,2,3-Benzothiadiazole-5-carboxaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with sodium nitrite in the presence of hydrochloric acid, followed by oxidation with potassium permanganate. This method yields the desired compound with high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Benzothiadiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzothiadiazole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Benzothiadiazole-5-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and material science .

Properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKIBIZZLRPKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594245
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-15-5
Record name 1,2,3-Benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This was prepared from methyl benzo[1,2,3]thiadiazole-5-carboxylate (0.291 g) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
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Synthesis routes and methods II

Procedure details

This was prepared by oxidation of benzo[1,2,3]thiadiazol-5-yl-methanol (6a) with manganese dioxide in dichloromethane by the method of Example (4c).
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